molecular formula C17H15FN2O2 B5374747 5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5374747
M. Wt: 298.31 g/mol
InChI Key: STQGPUMLRHGMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the oxadiazole class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, this compound has been investigated for its potential use as a ligand in metal-organic frameworks.

Mechanism of Action

The exact mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways in cells. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to a reduction in inflammation and cancer cell proliferation. It has also been shown to have antibacterial and antifungal activity. Additionally, this compound has been shown to have fluorescent properties, making it suitable for imaging applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. This compound has been optimized for synthesis, making it suitable for various research applications. Additionally, this compound has shown promising results in various fields of research, making it a valuable tool for scientists. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for research on 5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole. One potential direction is to investigate the potential use of this compound as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and infectious diseases. Finally, the use of this compound as a ligand in metal-organic frameworks is an area of research that shows promise and warrants further investigation.

Synthesis Methods

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-fluorobenzonitrile with 3,4-dimethylphenol in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with cyanogen bromide to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-3-8-15(9-12(11)2)21-10-16-19-17(20-22-16)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGPUMLRHGMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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